7-Amino Handle vs. Unsubstituted Core
The target compound is differentiated from the simpler analog 3-oxoisoindoline-4-carbonitrile (CAS 129221-89-2) by the presence of a primary aromatic amine at the 7-position . This functional group enables a distinct set of chemical transformations, such as amide coupling, diazotization, and Schiff base formation, which are not possible with the unsubstituted core . While not a direct measure of biological activity, this is a quantifiable difference in synthetic utility. For comparison, 3-oxoisoindoline-4-carbonitrile has a molecular weight of 158.16 g/mol and lacks an amine handle, making it a less versatile building block for generating diverse libraries .
| Evidence Dimension | Synthetic Utility / Functional Group Handle |
|---|---|
| Target Compound Data | Presence of a primary amine group at the 7-position (C9H7N3O, MW: 173.17 g/mol) |
| Comparator Or Baseline | 3-oxoisoindoline-4-carbonitrile (CAS 129221-89-2) lacking the 7-amino group (C9H6N2O, MW: 158.16 g/mol) |
| Quantified Difference | Difference in molecular weight of 15.01 g/mol; presence of one additional nitrogen atom and two hydrogen atoms. |
| Conditions | N/A (Structural analysis based on chemical formula and vendor data) |
Why This Matters
For a procurement scientist, the unique 7-amino group offers a defined chemical handle for creating molecular diversity, a feature absent in the simpler core scaffold.
